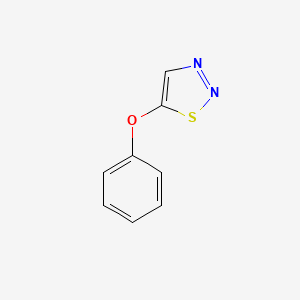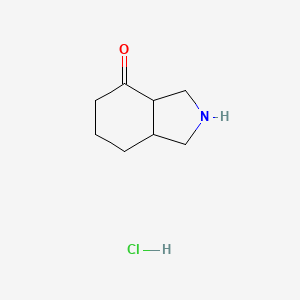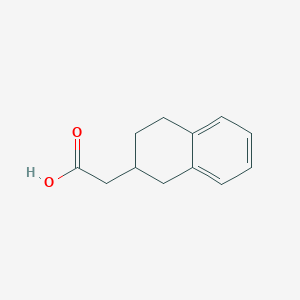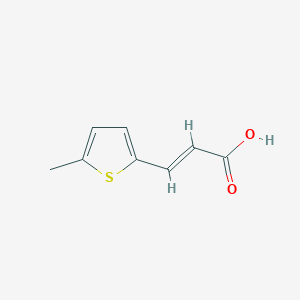![molecular formula C12H16N2O2 B3104392 N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline CAS No. 147764-76-9](/img/structure/B3104392.png)
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline
Übersicht
Beschreibung
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Materials Science
The synthesis and characterization of organic materials based on donor-acceptor systems, including compounds similar to N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline, have been explored for their potential in optical applications. Such compounds exhibit significant optical properties due to their molecular structure, characterized by intra and intermolecular hydrogen bonds and π−π stacking interactions. These properties are crucial for developing new organic materials with potential applications in optical devices due to their energy band gap and UV-absorption spectroscopy characteristics (Shili et al., 2020).
Electrochromic Materials
Research into novel donor-acceptor systems incorporating nitrotriphenylamine units as acceptors and various thiophene derivatives as donors has led to the synthesis of electrochromic materials. These materials, through electropolymerization, form conducting polymers with outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Catalytic Reduction Processes
The study of the nitrobenzene reduction reaction over Pt catalysts provides insights into the mechanisms of catalytic hydrogenation at atomic and molecular levels. This research helps in understanding the selective catalysis of large aromatic compounds and the synthesis of aniline derivatives, which are important in various industrial applications (Sheng et al., 2016).
Corrosion Inhibition
This compound derivatives have also been studied for their potential as corrosion inhibitors. These compounds can efficiently inhibit the corrosion of metals in acidic environments, which is significant for protecting industrial infrastructure and ensuring the longevity of metal components (Daoud et al., 2014).
Wirkmechanismus
Target of Action
N,N-diethyl-4-[(E)-2-nitrovinyl]aniline, also known as N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline or N,N-diethyl-4-[(1E)-2-nitroethenyl]aniline, is primarily used as a chemical intermediate . It acts as a precursor in the synthesis of various organic compounds, particularly in the production of dyes and pigments .
Mode of Action
The mechanism of action of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline involves participating in nucleophilic aromatic substitution reactions . In these reactions, the nitro group is replaced by other functional groups to create new compounds . This role in reactions contributes to the creation of novel compounds for further investigation and potential applications in various fields of study .
Biochemical Pathways
Its role as a chemical intermediate suggests that it may be involved in various biochemical pathways, particularly those related to the synthesis of dyes and pigments .
Result of Action
The primary result of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline’s action is the creation of new compounds through nucleophilic aromatic substitution reactions . These new compounds can be used for further investigation and potential applications in various fields of study .
Action Environment
The action of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline can be influenced by various environmental factors. For instance, its solubility in organic solvents such as ethanol, chloroform, and dichloromethane can affect its reactivity and efficacy . Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Biochemische Analyse
Biochemical Properties
It is known to participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced . This suggests that it may interact with enzymes, proteins, and other biomolecules that facilitate these types of reactions.
Molecular Mechanism
The molecular mechanism of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline involves participating in nucleophilic aromatic substitution reactions, where the nitro group is replaced . This suggests that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[(E)-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYCRRVMKWSAC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methyl-1-piperazinyl)methyl]phenol](/img/structure/B3104309.png)






![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)
![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)




![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
